molecular formula C17H16O6 B13837386 UrolithinDTetramethylEther

UrolithinDTetramethylEther

Cat. No.: B13837386
M. Wt: 316.30 g/mol
InChI Key: OGOVURNLUWRGET-UHFFFAOYSA-N
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Description

Urolithin D Tetramethyl Ether is a synthetic derivative of Urolithin D, a compound that belongs to the class of benzochromenes. It is characterized by its molecular formula C17H16O6 and a molecular weight of 316.3053 g/mol

Preparation Methods

The synthesis of Urolithin D Tetramethyl Ether typically involves the methylation of Urolithin D. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for Urolithin D Tetramethyl Ether are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Urolithin D Tetramethyl Ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.

Scientific Research Applications

Urolithin D Tetramethyl Ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Urolithin D Tetramethyl Ether involves its interaction with molecular targets such as DNA gyrase, an enzyme critical for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial proliferation. Additionally, its antioxidant properties contribute to its potential therapeutic effects by neutralizing free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Urolithin D Tetramethyl Ether can be compared with other urolithins, such as:

What sets Urolithin D Tetramethyl Ether apart is its specific methylation pattern, which can influence its solubility, stability, and biological activity, making it a unique compound for various applications.

Biological Activity

Urolithin D Tetramethyl Ether (UroD-TME) is a synthetic derivative of urolithins, which are bioactive metabolites produced by the gut microbiota from ellagitannins found in various fruits. This article explores the biological activity of UroD-TME, focusing on its antibacterial, anti-inflammatory, antioxidant, and potential therapeutic effects, supported by relevant data tables and case studies.

Overview of Urolithins

Urolithins are classified into several types, with Urolithin A (UroA), Urolithin B (UroB), and Urolithin C being the most studied. These compounds exhibit various biological activities, including:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Antibacterial activities
  • Potential neuroprotective effects

UroD-TME is a methylated form of urolithin D, which may enhance its bioavailability and efficacy compared to its parent compounds.

Antibacterial Activity

Recent studies have demonstrated that urolithins possess significant antibacterial properties. A study synthesized major urolithins and their methyl ether derivatives, including UroD-TME, and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Urolithin Derivatives

CompoundE. coli (MIC mg/L)S. aureus (MIC mg/L)E. faecalis (MIC mg/L)MRSA (MIC mg/L)
UroA321664128
UroB>512>512>512>512
UroD-TME6432128256

MIC: Minimum Inhibitory Concentration

The results indicate that UroD-TME exhibits moderate antibacterial activity against E. coli and S. aureus but shows reduced effectiveness against MRSA compared to UroA. This suggests that structural modifications in urolithins can significantly influence their biological activity .

Anti-inflammatory Effects

Urolithins have been shown to modulate inflammatory pathways. For instance, UroA has been linked to the inhibition of NF-κB signaling, a key pathway in inflammation. In vitro studies indicate that UroD-TME may similarly influence inflammatory markers by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Inflammation

A clinical trial involving participants with chronic inflammatory conditions showed that supplementation with urolithins led to a significant reduction in inflammatory markers over a 12-week period. Participants receiving higher doses of urolithins exhibited improved clinical outcomes, suggesting potential therapeutic applications for managing inflammation-related diseases .

Antioxidant Activity

Antioxidant activity is another significant aspect of urolithin function. Studies have shown that urolithins can scavenge free radicals and reduce oxidative stress in cells.

Table 2: Antioxidant Capacity of Urolithin Derivatives

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
UroA8590
UroB6070
UroD-TME7580

The data illustrate that while UroA remains the most potent antioxidant among the tested compounds, UroD-TME also exhibits considerable antioxidant activity, which may contribute to its overall health benefits .

Potential Therapeutic Applications

The unique properties of urolithins suggest their potential in treating various conditions:

  • Neurodegenerative diseases : Due to their ability to cross the blood-brain barrier and exert neuroprotective effects.
  • Metabolic disorders : Their role in modulating lipid metabolism indicates potential applications in managing conditions like metabolic syndrome.
  • Cancer therapy : The ability to inhibit cancer cell proliferation through multiple pathways positions urolithins as promising candidates for adjunct cancer therapies .

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

3,4,8,9-tetramethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C17H16O6/c1-19-12-6-5-9-10-7-13(20-2)14(21-3)8-11(10)17(18)23-15(9)16(12)22-4/h5-8H,1-4H3

InChI Key

OGOVURNLUWRGET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=CC(=C(C=C3C(=O)O2)OC)OC)OC

Origin of Product

United States

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